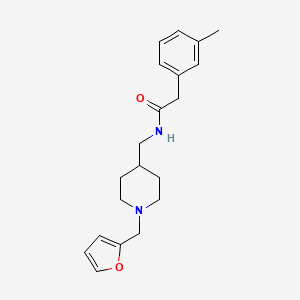

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide, also known as FMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. FMPA belongs to the class of piperidine compounds and has been shown to exhibit various biochemical and physiological effects.

Applications De Recherche Scientifique

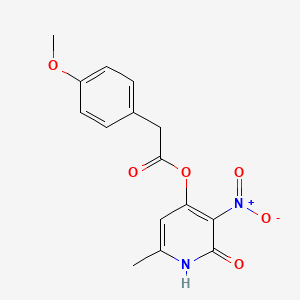

Gastroprotective Activity and Histamine H2 Receptor Antagonism

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide and its derivatives have been investigated for their potential in treating various health conditions. One such derivative, 2-furfurylsulfinyl-N-[4-[4-(piperidinomethyl)-2-pyridyloxy]- (Z)-2-butenyl]acetamide, showed significant potency in histamine H2 receptor antagonistic activity, gastric anti-secretory activity, and gastroprotective action. These compounds were designed to substitute the 3-(piperidinomethyl)phenoxy part with heteroaromatic rings attached to the tertiary amine, demonstrating structure-activity relationships critical for gastroprotection (Hirakawa et al., 1998).

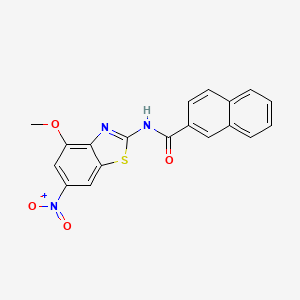

Antimicrobial Applications

In another study, N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives exhibited antimicrobial activities against pathogenic bacteria and Candida species. These compounds, synthesized by reacting 2-chloro-N-(benzothiazole-2-yl)acetamides with piperidine derivatives, showed particularly effective antifungal properties, highlighting the significance of the 2,6-dimethylpiperidine group and chloro and methyl substituents on the benzothiazole ring in enhancing anticandidal activity (Mokhtari & Pourabdollah, 2013).

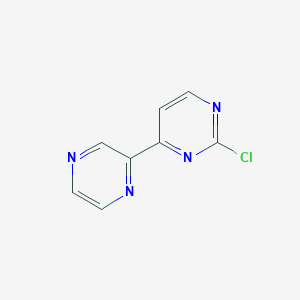

Neuroinflammatory and CNS Applications

Furthermore, the exploration of compounds targeting the macrophage colony-stimulating factor 1 receptor (CSF1R) for PET imaging of microglia suggests potential applications in understanding neuroinflammation. [11C]CPPC, a PET radiotracer specific for CSF1R, demonstrates the ability to image reactive microglia and their contribution to neuroinflammatory conditions, offering insights into diseases like Alzheimer's and Parkinson's. This highlights the utility of this compound derivatives in developing therapeutic and diagnostic tools for neuropsychiatric disorders (Horti et al., 2019).

Chemical Synthesis and Catalysis

Derivatives of this compound also find applications in chemical synthesis, such as in the one-pot synthesis of complex organic compounds. This is demonstrated by the use of nano magnetite (Fe3O4) as a catalyst for synthesizing 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and 1-(α-amido alkyl)-2-naphthol under ultrasound irradiation, showcasing the versatility of these compounds in facilitating efficient and novel synthetic routes (Mokhtary & Torabi, 2017).

Propriétés

IUPAC Name |

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-2-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2/c1-16-4-2-5-18(12-16)13-20(23)21-14-17-7-9-22(10-8-17)15-19-6-3-11-24-19/h2-6,11-12,17H,7-10,13-15H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDDJLNOZODYIAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCC2CCN(CC2)CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[5-(2-hydroxy-3-methoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2757054.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2757055.png)

![2-Amino-2-[3-(5-fluoropentyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2757056.png)

![[(4-Chloro-2-fluorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2757059.png)

![2,4-dichloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2757060.png)

![2-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2757069.png)

![2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2757070.png)

![[1-(1-Amino-2-methylpropyl)cyclopentyl]methanol](/img/structure/B2757072.png)